molecular formula C12H16ClNO B335807 N-(3-chloropropyl)-3,4-dimethylbenzamide

N-(3-chloropropyl)-3,4-dimethylbenzamide

Cat. No.: B335807
M. Wt: 225.71 g/mol
InChI Key: VZQWDWDQTIMFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloropropyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a 3-chloropropyl chain attached to the nitrogen atom of the 3,4-dimethylbenzamide core. For instance, highlights its structural cousin, N-(3-chloropropyl) butylamine, as a precursor in the formation of impurities during the production of dronedarone hydrochloride, an antiarrhythmic drug. The chloropropyl moiety in such compounds is critical for nucleophilic substitution reactions, enabling further functionalization in drug development pipelines .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chloropropyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C12H16ClNO/c1-9-4-5-11(8-10(9)2)12(15)14-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

VZQWDWDQTIMFOW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCCCCl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCCl)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural or functional similarities with N-(3-chloropropyl)-3,4-dimethylbenzamide:

Compound Name Key Structural Features Applications/Findings Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide with methoxy-isobutyl Rapid metabolism in rats; poor bioavailability
Dronedarone-related impurities (Compounds 13/14) N-(3-chloropropyl) butylamine/amine Impurities in antiarrhythmic drug synthesis
3,4-Dimethylbenzamide Core benzamide without chloropropyl chain Intermediate in organic synthesis

Metabolic and Pharmacokinetic Profiles

This compound: Direct metabolic data are unavailable in the provided evidence. However, its structural analog, (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226), undergoes extensive phase I metabolism (hydroxylation, dihydroxylation, demethylation) and phase II glucuronidation in rats. The major metabolite is the hydroxylation product of the C-4 aryl methyl group (54% abundance), with poor oral bioavailability .

Comparison :

  • Bioavailability: Unlike No. 2226, the chloropropyl chain in this compound may alter solubility and absorption.
  • Metabolic Pathways : The absence of a methoxy group in this compound may reduce demethylation reactions, shifting metabolic pathways toward hydroxylation of the chloropropyl chain or aromatic rings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.